molecular formula C11H21NO2 B2508260 Tert-butyl 2-[(2R)-piperidin-2-YL]acetate CAS No. 1202040-37-6

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate

Cat. No.: B2508260
CAS No.: 1202040-37-6
M. Wt: 199.294
InChI Key: BDRXMXIQSCEXQG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2R)-piperidin-2-YL]acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Sonogashira coupling of tert-butyl ester functionalized chloropyridine with butyne-1-ol, which affords the corresponding alkyne . Another method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2R)-piperidin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and tert-butyl esters, such as:

  • Piperidine
  • Tert-butyl acetate
  • Piperidinones

Uniqueness

Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is unique due to the combination of the piperidine ring and the tert-butyl ester group. This combination imparts specific chemical properties and reactivity patterns, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 2-[(2R)-piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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